

# AZD5462: A Novel Investigational Tool for Fibrotic Diseases

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Application Notes and Protocols for Researchers

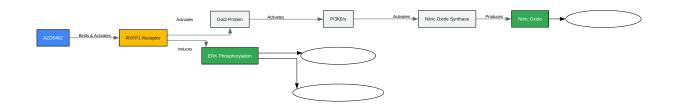
### Introduction

AZD5462 is a potent and selective, orally bioavailable, small-molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] The activation of RXFP1 by its endogenous ligand, relaxin-2, is associated with a range of beneficial physiological effects, including antifibrotic, anti-inflammatory, and vasodilatory responses.[1][3] These properties make the RXFP1 signaling pathway a compelling target for therapeutic intervention in a variety of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix that can lead to organ dysfunction and failure.[4][5][6] AZD5462 offers a valuable pharmacological tool for researchers to investigate the role of RXFP1 activation in preclinical models of fibrosis and to explore its potential as a therapeutic agent.

## **Mechanism of Action**

AZD5462 functions as a pharmacological mimic of relaxin-2, activating downstream signaling pathways associated with RXFP1.[2] While it activates a similar panel of downstream pathways as the natural hormone, it notably does not modulate relaxin H2-mediated cAMP second messenger responsiveness.[2] Preclinical studies have demonstrated that AZD5462 enhances the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.[7]





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Caption: AZD5462 signaling pathway.

# **Preclinical Data In Vitro Activity**



Parameter	Species/Cell Line	Value	Reference
cAMP Production EC50	Human (CHO)	17 nM	[7]
cGMP Production EC50	Human (CHO)	50 nM	[7]
ERK Phosphorylation EC50	Not Specified	6.3 nM	[7]
RXFP1 pEC50 cAMP	Human (CHO)	7.7	[8]
RXFP1 pEC50 cAMP	Human (HEK-293)	7.4	[8]
RXFP1 pEC50 cAMP	Cynomolgus Monkey (HEK-293)	7.4	[8]
RXFP1 pEC50 cAMP	Rat (CHO)	5.29	[8]
Human Plasma Protein Binding (unbound fraction)	Human	4.3%	[7]
Metabolic Stability (Clint)	Human Liver Microsomes	23 μL/min/mg	[7]
Metabolic Stability (Clint)	Human Hepatocytes	4.8 μL/min/10^6 cells	[7]
Metabolic Stability (Clint)	Rat Hepatocytes	11 μL/min/10^6 cells	[7]

# **In Vivo Pharmacokinetics**



Parameter	Rat	Cynomolgus Monkey	Reference
IV Dose	2 mg/kg	2 mg/kg	[8]
Oral Dose	1 mg/kg	5 mg/kg	[8]
Clearance (IV)	24 mL/min/kg	9.1 mL/min/kg	[8]
Volume of Distribution (IV)	0.98 L/kg	0.56 L/kg	[8]
Cmax (Oral)	0.23 μM/L	0.94 μM/L	[8]
Half-life (IV)	1.2 hours	4.7 hours	[8]
Half-life (Oral)	2.9 hours	7.2 hours	[8]
Oral Bioavailability	58%	12%	[8]

## In Vivo Efficacy

In a cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF), an 8-week treatment with **AZD5462** resulted in significant improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), at weeks 9, 13, and 17.[1][2] Notably, these improvements were observed without affecting heart rate or mean arterial blood pressure.[2] Furthermore, in a study using humanized RXFP1 knock-in mice subjected to conditions that induce pulmonary hypertension, **AZD5462** treatment led to improvements in right ventricular systolic pressure.[9]

# **Clinical Development**

**AZD5462** has completed Phase I safety studies in healthy volunteers and was found to be well-tolerated.[1][2] A Phase IIb clinical trial (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of **AZD5462** in patients with chronic heart failure.[10][11] This study is a randomized, double-blind, placebo-controlled, multi-center, dose-ranging trial with an estimated completion date in early 2026.[10]

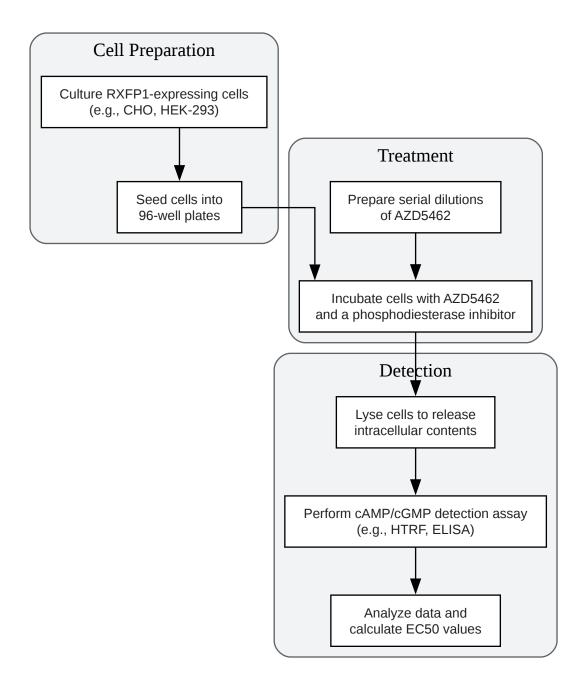
## **Experimental Protocols**



The following are representative protocols for assays relevant to the study of **AZD5462** in the context of fibrotic diseases.

### Protocol 1: In Vitro cAMP/cGMP Measurement

This protocol describes a method to assess the agonistic activity of **AZD5462** on RXFP1 by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).





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**Caption:** In vitro cAMP/cGMP assay workflow.

#### Materials:

- RXFP1-expressing cell line (e.g., CHO-K1 or HEK-293)
- Cell culture medium and supplements
- 96-well microplates
- AZD5462
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- · Cell lysis buffer
- cAMP or cGMP detection kit (e.g., HTRF, ELISA)

#### Procedure:

- Cell Culture: Culture RXFP1-expressing cells in appropriate medium until they reach 80-90% confluency.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of AZD5462 in assay buffer.
- Treatment:
  - Aspirate the culture medium from the cells.
  - Add the PDE inhibitor to all wells to prevent the degradation of cyclic nucleotides.
  - Add the **AZD5462** dilutions to the respective wells. Include a vehicle control.
  - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

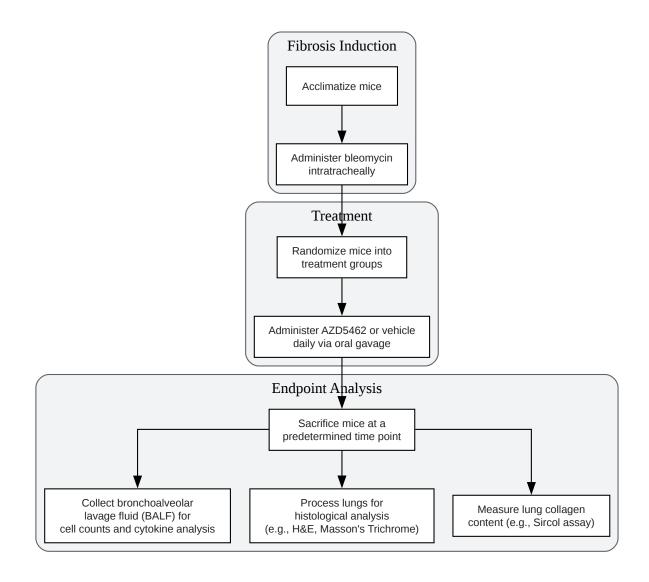


- Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release the intracellular cAMP/cGMP.
- Detection: Perform the cAMP or cGMP detection assay following the kit protocol.
- Data Analysis: Determine the concentration of cAMP or cGMP in each well. Plot the concentration-response curve and calculate the EC50 value for **AZD5462**.

## **Protocol 2: In Vivo Murine Model of Pulmonary Fibrosis**

This protocol outlines a general procedure for evaluating the anti-fibrotic efficacy of **AZD5462** in a bleomycin-induced pulmonary fibrosis model in mice.





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Caption: In vivo pulmonary fibrosis model workflow.

#### Materials:

- C57BL/6 mice (8-10 weeks old)
- Bleomycin sulfate



#### AZD5462

- Vehicle for oral gavage
- Anesthesia
- Surgical tools for intratracheal instillation
- Materials for bronchoalveolar lavage, histology, and collagen quantification

#### Procedure:

- Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
- Fibrosis Induction:
  - Anesthetize the mice.
  - On day 0, intratracheally instill a single dose of bleomycin (or saline for the control group) to induce lung injury and subsequent fibrosis.

#### Treatment:

- On a predetermined day post-bleomycin administration (e.g., day 7, to model therapeutic intervention), randomize the mice into treatment groups (vehicle control, AZD5462 low dose, AZD5462 high dose).
- Administer AZD5462 or vehicle daily via oral gavage until the end of the study (e.g., day 21 or 28).
- Endpoint Analysis:
  - At the end of the treatment period, sacrifice the mice.
  - Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration and cytokine levels.



- Histology: Harvest the lungs, fix them in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and Masson's Trichrome to visualize collagen deposition.
- Collagen Quantification: Homogenize a portion of the lung tissue and measure the total collagen content using a Sircol collagen assay.
- Data Analysis: Compare the extent of fibrosis (histological scoring, collagen content) and inflammation (BAL cell counts) between the treatment groups.

## Safety and Handling

**AZD5462** is an investigational compound. Researchers should handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

## Conclusion

**AZD5462** represents a promising research tool for elucidating the role of the RXFP1 signaling pathway in the pathogenesis of fibrotic diseases. Its oral bioavailability and demonstrated antifibrotic potential in preclinical models make it a valuable compound for further investigation in various models of fibrosis, including those affecting the lung, liver, kidney, and heart. The provided data and protocols serve as a starting point for researchers interested in exploring the therapeutic potential of targeting the RXFP1 receptor with **AZD5462**.

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